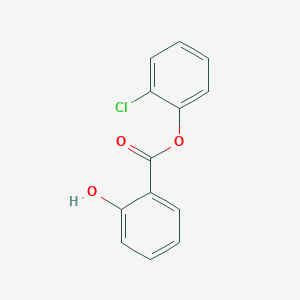
Benzoic acid, 2-hydroxy-, 2-chlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-hydroxy-, 2-chlorophenyl ester is an organic compound that belongs to the class of esters. It is derived from benzoic acid and 2-chlorophenol. This compound is known for its aromatic properties and is used in various chemical applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-, 2-chlorophenyl ester typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 2-chlorophenol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2-Hydroxybenzoic acid+2-ChlorophenolAcid CatalystBenzoic acid, 2-hydroxy-, 2-chlorophenyl ester+Water
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-hydroxy-, 2-chlorophenyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester can be hydrolyzed back to 2-hydroxybenzoic acid and 2-chlorophenol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Oxidation and Reduction: The ester can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: 2-Hydroxybenzoic acid and 2-chlorophenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
Benzoic acid, 2-hydroxy-, 2-chlorophenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its aromatic structure.
Industry: Used in the production of fragrances, flavorings, and as a preservative.
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-, 2-chlorophenyl ester involves its interaction with various molecular targets. The ester can undergo hydrolysis to release 2-hydroxybenzoic acid, which is known to inhibit certain enzymes. The aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing its reactivity and interactions in biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxybenzoate: Another ester of 2-hydroxybenzoic acid, but with ethanol instead of 2-chlorophenol.
Methyl 2-hydroxybenzoate: Similar structure but with a methyl group instead of a chlorophenyl group.
2-Hydroxybenzoic acid, 2-chlorophenyl ester: Similar but lacks the benzoic acid moiety.
Uniqueness
Benzoic acid, 2-hydroxy-, 2-chlorophenyl ester is unique due to the presence of both a hydroxyl group and a chlorophenyl group, which impart distinct chemical properties and reactivity. This combination makes it valuable in various chemical syntheses and applications.
Properties
CAS No. |
40501-42-6 |
|---|---|
Molecular Formula |
C13H9ClO3 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
(2-chlorophenyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C13H9ClO3/c14-10-6-2-4-8-12(10)17-13(16)9-5-1-3-7-11(9)15/h1-8,15H |
InChI Key |
FWSWFCIRSUDUOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















